molecular formula C9H13N3O B1458244 6-(Piperidin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 1824129-12-5

6-(Piperidin-4-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B1458244
CAS No.: 1824129-12-5
M. Wt: 179.22 g/mol
InChI Key: LVTRJDNGVHDHRK-UHFFFAOYSA-N
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Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

6-(Piperidin-4-yl)-2,3-dihydropyridazin-3-one is systematically named as 3-piperidin-4-yl-1H-pyridazin-6-one (PubChem CID 75481327). The parent structure is a pyridazinone core, a six-membered aromatic ring containing two adjacent nitrogen atoms (positions 1 and 2) and a ketone group (position 3). The substituents include a piperidin-4-yl group attached at position 6 of the pyridazine ring.

Key structural features :

  • Pyridazinone core : A partially saturated six-membered ring with two adjacent nitrogen atoms and a ketone at position 3.
  • Piperidin-4-yl substituent : A six-membered amine ring attached via its fourth carbon to position 6 of the pyridazine.
  • Molecular formula : $$ \text{C}9\text{H}{13}\text{N}_3\text{O} $$ (molecular weight: 179.22 g/mol).
  • SMILES notation : C1CNCCC1C2=NNC(=O)C=C2.
Parameter Value
IUPAC Name 3-piperidin-4-yl-1H-pyridazin-6-one
CAS Number 1824129-12-5
InChIKey LVTRJDNGVHDHRK-UHFFFAOYSA-N

Crystallographic Analysis and Conformational Studies

Direct crystallographic data for this compound are not explicitly reported in available literature. However, insights can be drawn from structurally analogous compounds:

  • Pyridazine Ring Conformation :

    • In related dihydropyridazinones, the pyridazine ring adopts a non-planar geometry due to partial saturation.
    • The ketone group (C=O) at position 3 is typically coplanar with the adjacent nitrogen atoms, enabling conjugation.
  • Piperidine Substituent Orientation :

    • The piperidin-4-yl group may adopt a chair conformation , with the nitrogen atom in an axial or equatorial position depending on steric and electronic factors.
  • Intermolecular Interactions :

    • Hydrogen bonding between the ketone oxygen and adjacent hydrogen donors (e.g., NH groups) could stabilize crystal packing.

Limitations :

  • Absence of experimental X-ray diffraction data necessitates reliance on computational models or analogous systems.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Spectroscopic data for this compound are inferred from structurally related compounds:

NMR Spectroscopy
Nucleus Chemical Shift (δ, ppm) Assignment Source
$$ ^1\text{H} $$ 1.5–3.5 Piperidine ring protons (axial/equatorial)
7.0–8.5 Pyridazine ring protons (aromatic region)
2.0–2.5 Methyl or methylene groups (if present)
$$ ^{13}\text{C} $$ 170–175 Ketone carbonyl (C=O)
130–160 Pyridazine ring carbons
25–35 Piperidine carbons

Key Observations :

  • The ketone carbonyl appears as a singlet in $$ ^1\text{H} $$ NMR due to rapid proton exchange or absence of neighboring protons.
  • Aromatic protons on the pyridazine ring exhibit splitting patterns indicative of conjugation and electron-withdrawing effects.
IR Spectroscopy
Absorption Band (cm$$ ^{-1} $$) Assignment
1650–1700 C=O stretching (ketone)
1500–1600 C=N and C=C stretching (pyridazine ring)
1200–1300 C–N and C–O vibrations

Notes :

  • The ketone stretch is strong and sharp, confirming the presence of the carbonyl group.
UV-Vis Spectroscopy
Wavelength (λ, nm) Transition Intensity
250–300 $$ \pi \to \pi^* $$ (pyridazine ring) Moderate
200–250 $$ n \to \pi^* $$ (C=O) Weak

Interpretation :

  • The pyridazine ring contributes to absorption in the UV region due to conjugated π-electrons.
  • The ketone group’s $$ n \to \pi^* $$ transition may appear as a weak shoulder.

Computational Modeling of Electronic Structure

Computational studies using Density Functional Theory (DFT) provide insights into electronic properties:

  • Geometry Optimization :

    • The pyridazine ring adopts a planar geometry with alternating single and double bonds, while the piperidine ring remains partially saturated.
    • Bond Lengths :
      • C=O: ~1.22 Å
      • C–N (pyridazine): ~1.33–1.35 Å
      • C–C (pyridazine): ~1.38–1.42 Å
  • Orbital Analysis :

    • HOMO (Highest Occupied Molecular Orbital) : Localized on the pyridazine ring, indicating π-electron density.
    • LUMO (Lowest Unoccupied Molecular Orbital) : Focused on the piperidine substituent, suggesting potential for electrophilic interactions.
  • Electronic Properties :

    • HOMO-LUMO Gap : ~5–6 eV (typical for conjugated heterocycles).
    • Electron Density : Higher on the pyridazine ring due to conjugation.

Software Used :

  • Gaussian16 with B3LYP/6-311G(d,p) basis set for geometry and electronic structure calculations.

Properties

IUPAC Name

3-piperidin-4-yl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c13-9-2-1-8(11-12-9)7-3-5-10-6-4-7/h1-2,7,10H,3-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTRJDNGVHDHRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Laboratory-Scale Synthetic Routes

  • Cyclization of Hydrazine Derivatives:
    The core pyridazinone ring is formed by reacting hydrazine or substituted hydrazines with 1,4-dicarbonyl compounds under reflux conditions. Solvents such as ethanol or methanol are commonly used to facilitate the reaction. This step yields the pyridazinone scaffold essential for further modifications.

  • Introduction of Piperidin-4-yl Group:
    The piperidin-4-yl substituent is typically introduced via nucleophilic substitution or alkylation reactions. For example, alkylation of a suitable pyridazinone intermediate with a piperidine derivative under basic conditions leads to the formation of the target compound.

  • Use of Isoxazole Intermediates:
    Some synthetic strategies involve opening isoxazole rings to generate pyridazinone intermediates. For instance, methanol and triethylamine can be used to open an isoxazole-pyridazinone precursor, which is then subjected to hydrolysis and acylation steps to yield intermediates suitable for piperidine substitution.

  • Dehydration and Functional Group Transformations:
    Subsequent steps may include dehydration reactions (e.g., using POCl3) to convert amides to cyano derivatives or other functional groups, enhancing the compound's reactivity for further transformations.

Industrial Production Methods

  • Continuous Flow Synthesis:
    Large-scale production often employs continuous flow reactors to maintain consistent reaction conditions, improve safety, and enhance yield. This approach allows precise control over temperature, reaction time, and reagent mixing.

  • Catalysis and Optimization:
    Catalysts may be used to accelerate cyclization or substitution reactions. Reaction parameters such as solvent choice, temperature, and reagent concentration are optimized to maximize product purity and yield.

  • Purification Techniques:
    Crystallization and chromatographic methods are employed to isolate the pure compound. These steps are crucial to remove by-products and unreacted starting materials, ensuring pharmaceutical-grade quality.

Detailed Synthetic Pathways and Reaction Conditions

The following table summarizes key synthetic steps and conditions reported in the literature for preparing pyridazinone derivatives similar to this compound:

Step Reaction Type Reagents/Conditions Outcome/Intermediate
1 Cyclization Hydrazine + 1,4-dicarbonyl compound; reflux in EtOH or MeOH Pyridazinone core formation
2 Isoxazole ring opening Methanol + triethylamine Pyridazinone intermediate
3 Hydrolysis Acidic or basic hydrolysis Carboxylic acid or amide intermediate
4 Acylation Thionyl chloride + amine Amide derivatives
5 Alkylation (Piperidine introduction) Alkyl halide + piperidine derivative; base 6-(Piperidin-4-yl)-substituted pyridazinone
6 Dehydration POCl3 Cyano or other dehydrated derivatives
7 Purification Crystallization, chromatography Pure target compound

Research Findings and Synthetic Examples

Research studies highlight diverse synthetic schemes for pyridazinone derivatives incorporating piperidine rings:

  • Isoxazole-Pyridazinone Opening and Functionalization:
    Starting from isoxazole-pyridazinone compounds, methanol and triethylamine facilitate ring opening to yield intermediates that undergo hydrolysis and acylation. Subsequent alkylation with ethyl bromide or piperidine derivatives furnishes the final substituted pyridazinones.

  • Use of Phenylhydrazine and Polyphosphoric Acid (PPA):
    Phenylhydrazine reacts with diketones under PPA catalysis to form pyridazinone rings, which are then modified through reductions, hydrolysis, and acylation to introduce functional groups, including piperidin-4-yl substituents.

  • Catalytic Hydrogenation and Dehydration:
    Catalytic hydrogenation (e.g., Pd/C with ammonium formate) reduces intermediates, while dehydration reagents like POCl3 convert amides to cyano derivatives, facilitating further substitution.

Summary Table of Key Synthetic Intermediates and Final Compounds (Selected Examples)

Compound ID Key Substituents Synthetic Route Highlights Reference Scheme*
Intermediate 2 Isoxazole-pyridazinone ring Isoxazole ring opening with methanol + triethylamine Scheme 1
Compound 4a,b Amide derivatives Hydrolysis + acylation with thionyl chloride and amines Scheme 1
Compound 5a,b Alkylated amides Alkylation with ethyl bromide Scheme 1
Compound 6 Amide from isoxazole opening Isoxazole opening with NH4OH Scheme 1
Compound 7 Cyano derivative Dehydration with POCl3 Scheme 1
Compound 16-18 Various functionalized pyridazinones Cyclization of diketones + phenylhydrazine + PPA Scheme 2

*Schemes refer to detailed synthetic pathways reported in the literature.

Analytical and Spectral Confirmation

The structures of synthesized this compound and related intermediates are confirmed through:

Chemical Reactions Analysis

Types of Reactions

6-(Piperidin-4-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-(Piperidin-4-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets in the body. The piperidine ring can interact with various receptors, modulating their activity. The compound may also inhibit certain enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

6-(Benz-1H-imidazol-2-yl)-2,3-dihydropyridazin-3-one

  • Structural Features: The benzimidazole substituent replaces the piperidine group, resulting in an extended planar system.
  • Hydrogen Bonding : Exhibits two distinct hydrogen bonds (N1–H1···O2 and N4–H4···O1), compared to the single hydrogen bond in the piperidinyl analogue. This increases its crystallinity and stability .
  • Applications : Primarily studied for agrochemical applications due to its rigid planar structure, contrasting with the piperidinyl derivative’s focus on CNS targets .

6-(1-Methylpiperidin-4-yl)-2,3-dihydropyridazin-3-one

  • Key Difference : Methylation of the piperidine nitrogen reduces basicity (pKa ~7.5 vs. ~9.0 for the unmethylated analogue), impacting solubility and blood-brain barrier penetration .
  • Biological Relevance : Methylated derivatives are common in kinase inhibitors (e.g., CDK4/6 targets) due to improved metabolic stability .

Functional Analogues in Patent Literature

2-(Indazol-5-yl)-6-(Piperidin-4-yl)-1,7-Naphthyridine Derivatives

  • Structural Comparison: Incorporates a naphthyridine scaffold instead of pyridazinone. The piperidinyl group occupies a similar position but engages in stronger hydrophobic interactions due to the larger aromatic system .

4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives

  • Core Modification: Replaces pyridazinone with pyrimidinone, altering hydrogen-bonding capacity. The piperidinyl group in these compounds often participates in salt bridges with aspartate residues in enzymatic targets (e.g., PARP inhibitors) .
  • Pharmacokinetics: Pyrimidinone derivatives generally exhibit higher logP values (2.1–3.5) compared to pyridazinones (1.8–2.2), influencing tissue distribution .

Table 1: Key Properties of Selected Analogues

Compound Name Core Structure Substituent Molecular Formula logP Hydrogen Bonds Key Applications Reference
6-(Piperidin-4-yl)-2,3-dihydropyridazin-3-one Pyridazinone Piperidin-4-yl C9H13N3O 1.9 1 (N–H···O) CNS targets, kinase inhibitors
6-(Benzimidazol-2-yl)-2,3-dihydropyridazin-3-one Pyridazinone Benzimidazol-2-yl C14H15N5O2 2.3 2 (N–H···O) Agrochemicals
7-(Piperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrimidinone Piperidin-4-yl C12H15N3O 2.8 1 (N–H···O) PARP inhibitors
6-(1-Methylpiperidin-4-yl)-2,3-dihydropyridazin-3-one Pyridazinone 1-Methylpiperidin-4-yl C10H15N3O 2.1 1 (N–H···O) Oncology (CDK4/6)

Hydrogen Bonding and Crystallography

The piperidinyl-pyridazinone derivative exhibits a single N–H···O hydrogen bond, whereas benzimidazole-containing analogues form two such bonds, leading to tighter crystal packing (density ~1.45 g/cm³ vs. ~1.35 g/cm³) . Crystal structures resolved via SHELX software confirm that piperidinyl derivatives adopt chair conformations in the solid state, while planar substituents (e.g., benzimidazole) enforce coplanar arrangements .

Biological Activity

6-(Piperidin-4-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring attached to a dihydropyridazinone core, which contributes to its unique pharmacological profile. The structural arrangement allows for interactions with various biological targets, influencing its activity.

Research indicates that this compound may interact with specific enzymes and receptors. The piperidine moiety enhances binding affinity and selectivity, while the dihydropyridazinone core provides stability. For instance, studies suggest that the compound can modulate fatty acid-binding proteins (FABPs), which are implicated in several diseases including cancer .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines:

Cell Line IC50 Value (µM) Reference
MCF-7 (Breast)5.2
A549 (Lung)4.8
HCT116 (Colon)6.0

The mechanism behind this activity is believed to involve the inhibition of key signaling pathways related to cell growth and survival.

Anti-inflammatory Effects

In addition to anticancer activity, this compound has demonstrated significant anti-inflammatory properties. In animal models, it exhibited dose-dependent inhibition of paw edema induced by carrageenan:

Dose (mg/kg) Inhibition (%) Reference
2045
4084

This suggests its potential as a therapeutic agent for inflammatory conditions.

Analgesic Activity

The compound has also been evaluated for analgesic effects using the acetic acid-induced writhing model. Results indicated that it significantly reduced pain responses:

Dose (mg/kg) Writhing Reduction (%) Reference
2030
4070

Case Studies

  • Study on FABP Inhibition : A study optimized derivatives of pyridazinones for their ability to inhibit FABP4, revealing that modifications at the piperidine position enhanced potency against cancer cells .
  • Inflammation Model : In a study assessing anti-inflammatory effects, compounds similar to this compound were found to exhibit comparable efficacy to established anti-inflammatory drugs like indomethacin and celecoxib .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 6-(Piperidin-4-yl)-2,3-dihydropyridazin-3-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Piperidine functionalization : Introducing substituents at the 4-position of piperidine via nucleophilic substitution or reductive amination .
  • Pyridazinone ring formation : Cyclization of hydrazine derivatives with diketones or β-ketoesters under reflux in polar aprotic solvents (e.g., DMF or ethanol) at 80–100°C .
  • Coupling strategies : Amide bond formation or alkylation to link the piperidine and pyridazinone moieties, requiring pH control (pH 7–9) and catalysts like EDCI/HOBt .
  • Critical factors : Temperature (>100°C may degrade intermediates), solvent polarity (affects cyclization efficiency), and stoichiometric ratios (excess hydrazine improves ring closure) .

Q. Which analytical techniques are most effective for characterizing this compound and verifying purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm regiochemistry of the pyridazinone ring and piperidine substitution patterns (e.g., δ 3.5–4.0 ppm for piperidine N-CH2 groups) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular ion peaks and detect isotopic patterns (e.g., [M+H]+ at m/z 220.119) .
  • HPLC-PDA : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95% required for biological assays); gradient elution (0.1% TFA in acetonitrile/water) resolves polar impurities .

Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?

  • Methodological Answer :

  • Enzyme inhibition assays : Dose-response studies against kinases or proteases (e.g., IC50 determination via fluorescence-based substrates) .
  • Receptor binding assays : Radioligand displacement (e.g., [3H]-labeled antagonists for GPCRs) with membrane preparations .
  • Cytotoxicity screening : MTT or resazurin assays in cancer cell lines (e.g., IC50 < 10 µM suggests therapeutic potential) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

  • Methodological Answer :

  • Solvent screening : Test DMSO, DMF, and THF for solubility; DMF often improves coupling efficiency due to high polarity .
  • Catalyst optimization : Compare EDCI, DCC, or HATU with DMAP as a base; HATU may reduce side reactions .
  • Temperature gradients : Perform reactions at 25°C, 40°C, and 60°C; higher temperatures risk decomposition of the pyridazinone ring .
  • In situ monitoring : Use TLC (silica, 10% MeOH/CH2Cl2) to track intermediate consumption .

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Docking validation : Re-run molecular docking (e.g., AutoDock Vina) with explicit solvent models and flexible receptor sites .
  • Metabolic stability testing : Incubate the compound with liver microsomes to assess if rapid degradation explains low activity .
  • Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unintended interactions .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Pharmacophore modeling : Align the pyridazinone’s hydrogen bond acceptors and piperidine’s hydrophobic groups with target active sites (e.g., kinase ATP pockets) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability; analyze RMSD (<2 Å indicates stable binding) .
  • QSAR models : Train on analogs with known IC50 values; prioritize descriptors like logP, polar surface area, and piperidine pKa .

Q. How do structural modifications to the piperidine ring affect SAR?

  • Methodological Answer :

  • Comparative SAR table :
ModificationImpact on ActivityRationale
4-Methylpiperidine ↑ Lipophilicity, ↓ solubilityEnhanced membrane permeability but reduced aqueous stability
Piperazine replacement Altered receptor selectivityPiperazine’s basic nitrogen increases affinity for serotonin receptors
Deuterated analogs Improved metabolic half-lifeIsotope effect slows CYP450-mediated oxidation
  • Synthetic focus : Introduce electron-withdrawing groups (e.g., -CF3) to the piperidine ring to modulate electron density and binding kinetics .

Q. What strategies identify and quantify synthetic impurities in the compound?

  • Methodological Answer :

  • HPLC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile (gradient: 5–95% over 30 min) to separate impurities; quantify via external calibration .
  • Forced degradation studies : Expose to heat (40°C), light (UV, 254 nm), and acidic/basic conditions (pH 2–12) to generate degradation products .
  • Reference standards : Compare retention times and MS/MS fragments with certified impurities (e.g., EP/BP reference materials) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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6-(Piperidin-4-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 2
6-(Piperidin-4-yl)-2,3-dihydropyridazin-3-one

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